Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate
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Overview
Description
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is a chemical compound with a complex structure that includes an ethyl ester, a methoxyphenoxy group, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 2-methoxyphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-methoxyphenoxy)acetate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-methoxyphenoxy)acetate: A simpler analog without the morpholino group.
Methyl 2-(2-methoxyphenoxy)acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(2-ethoxyphenoxy)acetate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 2-(2-((2-methoxyphenoxy)methyl)morpholino)acetate is unique due to the presence of both the morpholino and methoxyphenoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1706449-65-1 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-methoxyphenoxy)methyl]morpholin-4-yl]acetate |
InChI |
InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-13(10-17)12-22-15-7-5-4-6-14(15)19-2/h4-7,13H,3,8-12H2,1-2H3 |
InChI Key |
SNRDBZHWUANYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCOC(C1)COC2=CC=CC=C2OC |
Origin of Product |
United States |
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